Methyl 3-oxo-2-propionylpentanoate
CAS No.: 158511-22-9
Cat. No.: VC2278621
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158511-22-9 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.2 g/mol |
| IUPAC Name | methyl 3-oxo-2-propanoylpentanoate |
| Standard InChI | InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 |
| Standard InChI Key | VGOJPTQLMHDUJI-UHFFFAOYSA-N |
| SMILES | CCC(=O)C(C(=O)CC)C(=O)OC |
| Canonical SMILES | CCC(=O)C(C(=O)CC)C(=O)OC |
Introduction
Physical Properties
| Property | Expected Value | Basis |
|---|---|---|
| Physical State | Liquid at room temperature | Based on similar β-keto esters |
| Color | Colorless to pale yellow | Typical for β-keto esters |
| Odor | Mild, ester-like | Characteristic of methyl esters |
| Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); Limited water solubility | Based on polarity and structural features |
| Boiling Point | Approximately 220-240°C (at atmospheric pressure) | Estimated from similar molecular weight compounds |
Chemical Properties
| Property | Characteristic |
|---|---|
| Reactivity | High reactivity at the 2-position due to acidity of the α-hydrogen between two carbonyl groups |
| Keto-Enol Tautomerism | Likely to exhibit keto-enol tautomerism typical of β-dicarbonyl compounds |
| Hydrogen Bonding | Acts as hydrogen bond acceptor through its multiple carbonyl groups |
| Hydrolysis | Susceptible to hydrolysis of the ester group under acidic or basic conditions |
| Condensation | Capable of participating in various condensation reactions through its active methylene group |
For comparison, the related compound pentanoic acid,3-oxo-2-propyl- exhibits a LogP value of 1.42, zero violations of Lipinski's Rule of 5, a polar surface area of 43.37 Ų, and contains 3 hydrogen bond acceptors and 1 hydrogen bond donor . Methyl 3-oxo-2-propionylpentanoate would likely have increased polarity due to the additional carbonyl group.
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Synthesis Methods
Claisen Condensation Approach
A viable synthetic pathway might involve a modified Claisen condensation between methyl propionate and a suitable activated pentanoate derivative. This approach would establish the key carbon-carbon bond at the 2-position.
Acylation of Methyl 3-oxopentanoate
Another potential route involves the acylation of methyl 3-oxopentanoate (methyl 3-ketovalerate) at the α-position. The search results indicate that methyl 3-oxopentanoate serves as a starting material in various syntheses, suggesting its availability and utility as a precursor .
Catalyst Considerations
The synthesis of related β-keto esters often involves catalysts, as evidenced by the preparation of 2-methoxymethyl-4-hydroxy-6-ethylpyrimidine described in the research:
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The use of sodium methoxide (30% solution) in methanol as a base
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Addition of methoxy-acetamidinium hydrochloride
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Subsequent addition of methyl propionyl acetate
This methodology suggests potential approaches for introducing the propionyl group at the α-position of a β-keto ester.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of Methyl 3-oxo-2-propionylpentanoate would likely show several characteristic signals:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OCH₃ (methyl ester) | 3.7-3.8 | Singlet |
| -CH₃ (terminal methyl of propionyl) | 1.0-1.2 | Triplet |
| -CH₂- (methylene of propionyl) | 2.4-2.6 | Quartet |
| -CH (C-2 position) | 4.0-4.2 | Singlet or multiplet |
| -CH₂- (C-4 position) | 2.2-2.5 | Multiplet |
| -CH₂CH₃ (terminal of pentanoate) | 0.8-1.0 | Triplet |
This spectral profile can be partly inferred from the ¹H-NMR data reported for related compounds, such as 2-methoxymethyl-4-hydroxy-6-ethylpyrimidine, which shows characteristic signals including a triplet at δ 1.20 ppm (3H) for a terminal methyl group and a quartet at δ 2.50 ppm (2H) for an adjacent methylene .
Infrared (IR) Spectroscopy
The IR spectrum would likely feature strong absorption bands for:
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C=O stretching of the ester group (~1735-1750 cm⁻¹)
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C=O stretching of the ketone groups (~1710-1720 cm⁻¹)
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C-O stretching of the ester (~1200-1250 cm⁻¹)
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C-H stretching of methyl and methylene groups (~2850-2950 cm⁻¹)
Chromatographic Analysis
Chromatographic methods would be essential for determining the purity and characterizing Methyl 3-oxo-2-propionylpentanoate. The research indicates various chromatographic techniques for related compounds:
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Gas chromatography (GC) using Cyclosil-B capillary columns (30 m×0.25 mm, 0.25 μm film thickness)
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High-Performance Liquid Chromatography (HPLC), particularly for derivatives
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Chiral chromatography for potential stereoisomers, using columns such as CHIRALPAK OD
These methods would likely be applicable to the analysis of Methyl 3-oxo-2-propionylpentanoate, with appropriate modifications to account for its specific properties.
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Reactions and Transformations
Hydrogenation Reactions
One of the most extensively documented reactions for related β-keto esters is asymmetric hydrogenation. The research provides detailed information on the hydrogenation of methyl 3-oxopentanoate to produce chiral methyl 3-hydroxypentanoate:
Catalyst Systems
Various ruthenium-based catalysts with chiral ligands have proven effective:
Reaction Conditions
Typical reaction parameters include:
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Hydrogen pressures ranging from 20.7 to 60 bar
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Temperatures between 20°C and 100°C
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Reaction times from 6 to 48 hours
These hydrogenation reactions consistently produce high enantiomeric excess (often >95% ee), demonstrating the effectiveness of these catalytic systems .
Functional Group Transformations
The search results describe subsequent transformations of hydroxy esters that might be relevant to derivatives of Methyl 3-oxo-2-propionylpentanoate:
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Protection of hydroxyl groups using TBDMSCl with imidazole
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Reduction of ester groups to alcohols using di-isobutyl aluminum hydride
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Conversion to methanesulfonyl derivatives using methanesulfonyl chloride
These transformation pathways illustrate the potential synthetic utility of Methyl 3-oxo-2-propionylpentanoate as a building block for more complex molecules.
Heterocycle Formation
Another significant reaction pathway involves the use of β-keto esters in heterocycle synthesis. The research mentions the preparation of 2-methoxymethyl-4-hydroxy-6-ethylpyrimidine using methyl propionyl acetate as a key reagent . This suggests that Methyl 3-oxo-2-propionylpentanoate might serve as a valuable precursor for heterocyclic systems, potentially including pyrimidines, pyrazoles, and related nitrogen-containing heterocycles.
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Applications and Potential Uses
Synthetic Intermediate in Organic Chemistry
Based on its structure and the reactivity patterns of related compounds, Methyl 3-oxo-2-propionylpentanoate would serve as a versatile building block in organic synthesis due to its multiple reactive sites:
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The acidic α-hydrogen at C-2 (depending on structural interpretation) enables various condensation and alkylation reactions
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The carbonyl groups provide sites for nucleophilic addition
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The ester functionality allows for transformation to various derivatives
Pharmaceutical Applications
The multiple functional groups in Methyl 3-oxo-2-propionylpentanoate make it a potential candidate for pharmaceutical applications:
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As a scaffold for medicinal chemistry efforts
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In the synthesis of heterocyclic compounds with potential biological activity
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As a precursor to chiral alcohols, which are important motifs in many bioactive compounds
The research demonstrates the utility of related β-keto esters in producing chiral hydroxy esters through asymmetric hydrogenation , a transformation with significant relevance to pharmaceutical synthesis.
Asymmetric Synthesis
The potential for creating stereogenic centers through reactions at the C-2 and C-3 positions makes Methyl 3-oxo-2-propionylpentanoate valuable in asymmetric synthesis. The extensive research on asymmetric hydrogenation of related β-keto esters highlights this application area .
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Related Compounds and Comparative Analysis
Several structurally related compounds appear in the research, providing context for understanding Methyl 3-oxo-2-propionylpentanoate:
Comparative Structural Analysis
Functional Comparison
The functionality of Methyl 3-oxo-2-propionylpentanoate distinguishes it from these related compounds:
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The presence of both a propionyl group and a β-keto ester arrangement creates a unique reactivity profile
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The additional carbonyl from the propionyl group potentially enables greater participation in condensation reactions
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The presence of multiple carbonyl groups in close proximity likely influences the compound's physical properties and reactivity patterns
Methyl 3-oxo-2-propionylpentanoate represents a structurally interesting and synthetically useful β-keto ester derivative with multiple functional groups that contribute to its chemical versatility. While direct research on this specific compound is limited in the provided sources, analysis of structurally related compounds provides valuable insights into its potential properties, synthesis pathways, and applications.
The compound's likely utility as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and chiral alcohols, aligns with the demonstrated applications of related β-keto esters. The potential for stereoselective transformations, as evidenced by the successful asymmetric hydrogenation of similar compounds, further enhances its value in synthetic organic chemistry and potential pharmaceutical applications.
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